Cas no 1896411-03-2 (3-2-(pyrrolidin-1-yl)phenylpropan-1-ol)

3-2-(pyrrolidin-1-yl)phenylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol
- 1896411-03-2
- 3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol
- EN300-1758592
-
- インチ: 1S/C13H19NO/c15-11-5-7-12-6-1-2-8-13(12)14-9-3-4-10-14/h1-2,6,8,15H,3-5,7,9-11H2
- InChIKey: PSLZCIXIONRSFO-UHFFFAOYSA-N
- ほほえんだ: OCCCC1C=CC=CC=1N1CCCC1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-2-(pyrrolidin-1-yl)phenylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1758592-0.5g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 0.5g |
$836.0 | 2023-09-20 | ||
Enamine | EN300-1758592-0.05g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 0.05g |
$732.0 | 2023-09-20 | ||
Enamine | EN300-1758592-10.0g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 10g |
$3746.0 | 2023-06-03 | ||
Enamine | EN300-1758592-5g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 5g |
$2525.0 | 2023-09-20 | ||
Enamine | EN300-1758592-1.0g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 1g |
$871.0 | 2023-06-03 | ||
Enamine | EN300-1758592-0.25g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 0.25g |
$801.0 | 2023-09-20 | ||
Enamine | EN300-1758592-0.1g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 0.1g |
$767.0 | 2023-09-20 | ||
Enamine | EN300-1758592-5.0g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1758592-1g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 1g |
$871.0 | 2023-09-20 | ||
Enamine | EN300-1758592-2.5g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 2.5g |
$1707.0 | 2023-09-20 |
3-2-(pyrrolidin-1-yl)phenylpropan-1-ol 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
3-2-(pyrrolidin-1-yl)phenylpropan-1-olに関する追加情報
Recent Advances in the Study of 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol (CAS: 1896411-03-2): A Comprehensive Research Brief
The compound 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol (CAS: 1896411-03-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine-phenylpropanol structure, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing production costs. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, followed by selective reduction, to achieve the desired compound with high enantiomeric purity. This advancement is particularly significant for scaling up production for preclinical and clinical studies.
Pharmacological evaluations of 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol have revealed its potential as a modulator of central nervous system (CNS) receptors. In vitro and in vivo studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting possible applications in the treatment of neuropsychiatric disorders such as depression and schizophrenia. A recent preclinical trial highlighted its ability to cross the blood-brain barrier efficiently, with a favorable pharmacokinetic profile and minimal off-target effects.
Another groundbreaking study explored the compound's anti-inflammatory properties. Researchers found that 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. This finding opens new avenues for its use in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. The study also noted the compound's low toxicity profile, further supporting its therapeutic potential.
Despite these promising findings, challenges remain in the development of 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol as a therapeutic agent. Current research is focused on addressing issues related to metabolic stability and long-term safety. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize the compound's structure and evaluate its efficacy in larger animal models and human trials.
In conclusion, 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol (CAS: 1896411-03-2) represents a compelling candidate for further investigation in the chemical biology and pharmaceutical fields. Its diverse pharmacological activities, coupled with recent advancements in synthesis and characterization, underscore its potential as a multifunctional therapeutic agent. Continued research will be essential to fully unlock its clinical applications and translate these findings into tangible medical benefits.
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